

# JNJ-18038683's REM Sleep Effects: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	JNJ-18038683	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **JNJ-18038683**'s effects on Rapid Eye Movement (REM) sleep across different species, juxtaposed with alternative pharmacological agents. The data presented is based on available experimental findings, offering an objective overview to inform future research and development.

JNJ-18038683, a selective 5-hydroxytryptamine type 7 (5-HT7) receptor antagonist, has demonstrated consistent effects on REM sleep architecture in both preclinical and clinical studies. Its primary mechanism of action involves blocking the 5-HT7 receptor, which is implicated in the regulation of sleep-wake cycles. Experimental evidence indicates that JNJ-18038683 increases the latency to REM sleep and decreases its duration.[1][2][3][4][5] These effects have been observed in both rodents (rats and mice) and healthy human volunteers, highlighting a translational consistency in its pharmacological action.[1][2][3][5] Notably, the REM sleep-suppressing effects of JNJ-18038683 are maintained after repeated administration. [1][3][5]

This guide will delve into the quantitative effects of **JNJ-18038683**, compare them with other REM sleep-modulating compounds, detail the experimental protocols used in these studies, and provide visual representations of the underlying signaling pathway and experimental workflows.

## **Comparative Efficacy on REM Sleep**



The following tables summarize the quantitative effects of **JNJ-18038683** and alternative compounds on key REM sleep parameters.

Table 1: Effects of JNJ-18038683 on REM Sleep

Species	Dosage	Effect on REM Sleep Latency	Effect on REM Sleep Duration	Reference
Rodents (Rats, Mice)	Dose-dependent	Increased	Decreased	[1][2][3][4][5]
Humans (Healthy)	Not specified in abstracts	Prolonged	Reduced	[1][2][3][5]

Table 2: Effects of Alternative Compounds on REM Sleep



Compoun d Class	Compoun d Name	Species	Dosage	Effect on REM Sleep Latency	Effect on REM Sleep Duration	Referenc e
SSRI	Citalopram	Rats	0.5, 2.0, 5.0 mg/kg	Not specified in abstract	Dose- dependent inhibition	[6]
Sprague- Dawley Rats	10 or 40 mg/kg	Not specified in abstract	Significantl y suppresse d	[7]		
Tricyclic Antidepres sant	Imipramine	Rats	Not specified in abstract	Not specified in abstract	Statistically significant decrease	[8]
Orexin Receptor Antagonist	DORA-22	Rats	30 mg/kg	Not specified	Enhanced	[1][2]
GABA-A Modulator	Eszopiclon e	Guinea Pigs	1 and 3 mg/kg	Significantl y increased	Not specified	[3]
GABA-A Modulator	Zolpidem	Guinea Pigs	1 and 3 mg/kg	No significant increase	Not specified	[3]

## **Experimental Protocols**

The evaluation of sleep parameters in the cited studies typically involves polysomnography (PSG), the gold standard for sleep analysis.

## **Rodent Polysomnography**

Objective: To continuously monitor and record electrophysiological signals to determine sleep-wake states (wakefulness, NREM sleep, REM sleep).

Methodology:



- Animal Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals
  are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and
  water.
- Surgical Implantation:
  - Animals are anesthetized, and sterile surgical techniques are employed.
  - For electroencephalogram (EEG) recordings, stainless steel screw electrodes are implanted epidurally over the frontal and parietal cortices.
  - For electromyogram (EMG) recordings, wire electrodes are inserted into the nuchal (neck) muscles.
  - The electrode assembly is secured to the skull with dental cement.
  - A recovery period of at least one week is allowed post-surgery.
- · Habituation and Recording:
  - Animals are habituated to the recording chambers and tethered to a recording cable that allows free movement.
  - EEG and EMG signals are continuously recorded for a baseline period (e.g., 24 hours)
     and after the administration of the test compound or vehicle.
- Data Analysis:
  - The recorded signals are scored in epochs (e.g., 10 or 30 seconds) and classified into wakefulness, NREM sleep, or REM sleep based on the characteristics of the EEG (amplitude and frequency) and EMG (muscle tone) signals.
  - Key parameters such as latency to REM sleep (time from sleep onset to the first REM period) and total duration of REM sleep are quantified.

#### **Human Polysomnography**



Objective: To diagnose sleep disorders and assess the effects of pharmacological agents on sleep architecture in human subjects.

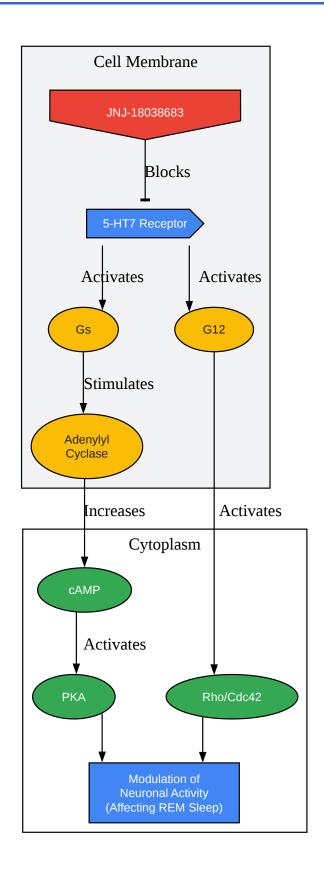
#### Methodology:

- Participant Recruitment: Healthy volunteers or patients with specific sleep disorders are recruited. Participants undergo a screening process to exclude any conditions that might interfere with the study.
- Study Design: Double-blind, placebo-controlled, crossover designs are frequently used to minimize bias.
- Polysomnography Recording:
  - Participants spend one or more nights in a sleep laboratory.
  - Sensors are attached to the scalp (EEG), the outer canthus of the eyes (electrooculogram, EOG), and the chin (EMG).
  - Other physiological parameters are also monitored, including heart rate (ECG), breathing, and blood oxygen saturation.
  - The test compound or placebo is administered at a specified time before lights out.
- Data Analysis:
  - Sleep stages (N1, N2, N3/slow-wave sleep, and REM) are scored according to standardized criteria (e.g., American Academy of Sleep Medicine guidelines).
  - REM sleep latency, REM sleep duration, and other sleep parameters are calculated and compared between the drug and placebo conditions.

### Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

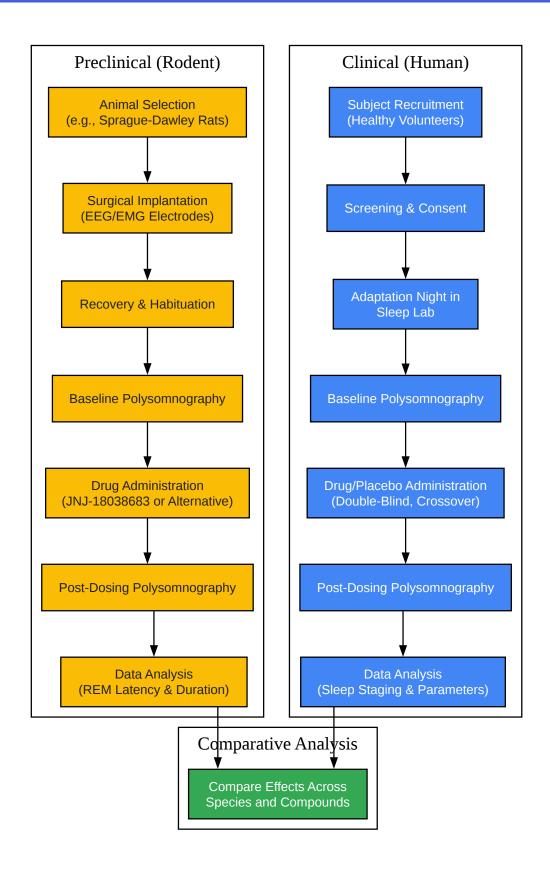




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Caption: 5-HT7 Receptor Signaling Pathway Blocked by JNJ-18038683.





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Caption: General Experimental Workflow for Sleep Studies.



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